molecular formula C21H23N3O B11031172 1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-4-phenylbutan-1-one

1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-4-phenylbutan-1-one

Cat. No.: B11031172
M. Wt: 333.4 g/mol
InChI Key: CJIWOOVLZZMZCR-IBGZPJMESA-N
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Description

1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-PHENYL-1-BUTANONE is a complex organic compound that features a benzimidazole moiety fused with a tetrahydropyrrole ring and a phenylbutanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-PHENYL-1-BUTANONE typically involves multi-step organic reactions The initial step often includes the formation of the benzimidazole ring, which can be achieved through the condensation of o-phenylenediamine with formic acid or other aldehydes

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-PHENYL-1-BUTANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-PHENYL-1-BUTANONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-PHENYL-1-BUTANONE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure that serves as the core for many bioactive compounds.

    Tetrahydropyrrole derivatives: Compounds with similar ring structures but different substituents.

    Phenylbutanone derivatives: Compounds with variations in the phenyl and butanone groups.

Uniqueness

1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-PHENYL-1-BUTANONE is unique due to its combination of the benzimidazole, tetrahydropyrrole, and phenylbutanone moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-4-phenylbutan-1-one

InChI

InChI=1S/C21H23N3O/c25-20(14-6-10-16-8-2-1-3-9-16)24-15-7-13-19(24)21-22-17-11-4-5-12-18(17)23-21/h1-5,8-9,11-12,19H,6-7,10,13-15H2,(H,22,23)/t19-/m0/s1

InChI Key

CJIWOOVLZZMZCR-IBGZPJMESA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCCC2=CC=CC=C2)C3=NC4=CC=CC=C4N3

Canonical SMILES

C1CC(N(C1)C(=O)CCCC2=CC=CC=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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